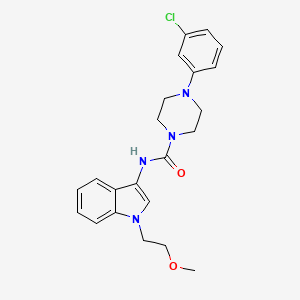![molecular formula C22H19N5O3 B2529903 N-benzyl-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 941908-89-0](/img/structure/B2529903.png)
N-benzyl-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , N-benzyl-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide, is a heterocyclic compound that is structurally related to various ligands with affinity for the Peripheral Benzodiazepine Receptor (PBR). Research has been conducted on similar compounds, such as 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides and 2-arylpyrazolo[1,5-a]pyrimidin-3-yl acetamides, which have been synthesized and evaluated for their selectivity and potency as PBR ligands . These studies have contributed to the understanding of the structure-activity relationship (SAR) and the importance of substituents on the pyrimidine moiety for receptor selectivity.
Synthesis Analysis
The synthesis of related compounds has been reported using novel synthetic methods. For instance, a class of N,N-diethyl-(2-arylpyrazolo[1,5-a]pyrimidin-3-yl)acetamides was prepared and their affinities for PBR and CBR were evaluated . Another study reported a one-pot synthesis of a heterocyclic compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, which shares some structural features with the compound of interest . These synthetic approaches provide insights into the methodologies that could potentially be applied to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively characterized using various spectroscopic techniques and X-ray crystallography. For example, the study of the 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one provided detailed information on its molecular geometry, optimized using density functional theory (DFT) . Such analyses are crucial for understanding the three-dimensional conformation of the molecule and its potential interactions with biological targets.
Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the provided papers, the studies on similar compounds have explored their interactions with biological systems. For instance, some compounds have been tested for their ability to modulate steroid biosynthesis in C6 glioma cells, indicating that these molecules can participate in biochemical pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of related heterocyclic compounds have been investigated through experimental and theoretical methods. Spectroscopic characterization, such as FT-IR, NMR, UV-Vis, and Mass spectroscopy, provides valuable data on the functional groups and stability of the molecule . Additionally, theoretical calculations, including molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties, offer insights into the electronic structure and reactivity of these compounds .
Aplicaciones Científicas De Investigación
Antimicrobial and Antituberculosis Properties
N-benzyl-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide derivatives have been studied for their antimicrobial and antituberculosis activities. One study synthesized isoniazid clubbed pyrimidine derivatives and found that they exhibited good antibacterial, antifungal, and antituberculosis activity. The compounds were characterized by various spectral analyses, indicating their potential for future investigation in the area of antibacterial and antifungal studies (Soni & Patel, 2017).
Synthesis of Novel Pyrimidine Derivatives
Another area of research involves the synthesis of novel pyrimidine derivatives using this compound or its structural analogs. Studies have demonstrated the synthesis of various pyrimidine, pyrazolo, and triazine derivatives, offering insights into the structural properties and potential applications of these compounds in medicinal chemistry (Dawood, Farag, & Khedr, 2008).
Crystal Structure Analysis
Crystal structure analysis of compounds containing the pyrimidine and pyridine rings has provided valuable information about their molecular conformation and stability. Such studies are crucial for understanding the chemical properties and potential reactivity of these compounds (Subasri et al., 2016).
Propiedades
IUPAC Name |
N-benzyl-2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c28-19(25-13-16-5-2-1-3-6-16)15-26-18-7-4-10-24-20(18)21(29)27(22(26)30)14-17-8-11-23-12-9-17/h1-12H,13-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZZFFBRUDZBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1Z,4E)-3-methylidene-5-phenylpenta-1,4-dienyl]benzene](/img/no-structure.png)

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529825.png)


![(E)-3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide](/img/structure/B2529828.png)
![1-[5-(Aminomethyl)pyrimidin-2-yl]azepan-2-one hydrochloride](/img/structure/B2529829.png)


![Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2529835.png)


![4-Fluoro-2-methylbenzo[d]thiazol-6-amine](/img/structure/B2529841.png)